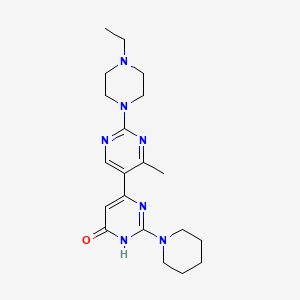![molecular formula C23H25N3O B5975541 N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5975541.png)
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the field of scientific research. This compound belongs to the class of indole-based compounds, which have been extensively studied for their potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating the activity of certain enzymes and proteins involved in the development of neurological disorders. For example, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid-beta peptides.
Biochemical and Physiological Effects:
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to have several biochemical and physiological effects. For example, this compound has been shown to reduce the levels of amyloid-beta peptides in the brain, which is believed to be a key factor in the development of Alzheimer's disease. In addition, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to improve motor function in animal models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide has several advantages and limitations for lab experiments. One of the main advantages is its potential therapeutic applications in the treatment of neurological disorders. In addition, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one of the main limitations of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide. One of the main directions is the optimization of the synthesis method to make it more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide and to identify its potential therapeutic targets. Finally, clinical trials are needed to evaluate the safety and efficacy of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide in humans.
Synthesis Methods
The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide involves a multi-step process that starts with the reaction between 2,3-dihydro-1H-indene and 3-piperidin-1-yl-1H-indole-5-carboxylic acid. The resulting product is then subjected to a series of chemical reactions, including amidation and reduction, to yield the final compound. The synthesis of N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide has been extensively studied for its potential therapeutic applications in various scientific research fields. One of the most promising applications of this compound is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the development of Alzheimer's disease. In addition, N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide has been shown to improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c27-23(19-7-8-22-18(12-19)9-10-24-22)25-20-6-3-11-26(15-20)21-13-16-4-1-2-5-17(16)14-21/h1-2,4-5,7-10,12,20-21,24H,3,6,11,13-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGVRXDSMBACN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC3=CC=CC=C3C2)NC(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-4-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5975467.png)
![2-methyl-N-(2-methylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5975468.png)
![methyl 5-{3-[1-(2,3-difluorobenzyl)-4-piperidinyl]-1-pyrrolidinyl}-5-oxopentanoate](/img/structure/B5975476.png)
![ethyl 4-({[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5975483.png)

![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole](/img/structure/B5975499.png)
![N~1~-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(3-pyridinylmethyl)glycinamide](/img/structure/B5975500.png)
![4-methyl-1,3-diphenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5975503.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylnicotinamide](/img/structure/B5975504.png)
![methyl 1-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinecarboxylate](/img/structure/B5975515.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5975526.png)
![2-(dimethylamino)-7-[(1-methyl-1H-indol-2-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5975529.png)
![2-(2-furoyl)-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B5975535.png)